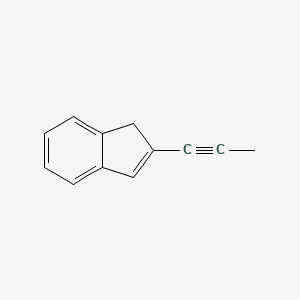
2-(Propyn-1-yl)indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propyn-1-yl)indene is an organic compound derived from the indene molecule. It is a colorless, flammable liquid with a pungent odor. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has an important role in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability. It is also used in the research of various biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(Propyn-1-yl)indene involves a series of reactions starting from commercially available starting materials.
Starting Materials
2-bromoindene, propyne, sodium hydride, diethyl ether, tetrahydrofuran, acetic acid, palladium on carbon, hydrogen gas
Reaction
Step 1: Deprotonation of propyne with sodium hydride in diethyl ether to form the propynide anion., Step 2: Addition of the propynide anion to 2-bromoindene in tetrahydrofuran to form 2-(Propyn-1-yl)indene., Step 3: Reduction of the alkyne group in 2-(Propyn-1-yl)indene using palladium on carbon and hydrogen gas in acetic acid to form the final product.
Applications De Recherche Scientifique
2-(Propyn-1-yl)indene has a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the research of biochemical and physiological effects. For example, it has been used to study the effects of certain compounds on the expression of certain genes. Additionally, it has been used to study the effects of certain compounds on the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 2-(Propyn-1-yl)indene is not fully understood. However, it is believed that it acts as a ‘catalyst’ for the synthesis of certain organic compounds. Specifically, it is believed to facilitate the formation of certain bonds between molecules, which then leads to the formation of the desired compound. Additionally, it is believed to act as a ‘stabilizer’, allowing certain compounds to remain in their desired form for a longer period of time.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Propyn-1-yl)indene are not fully understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to affect the expression of certain genes, and it has also been shown to affect the structure and function of proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Propyn-1-yl)indene has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. For example, it is flammable and has a pungent odor, which can be potentially hazardous. Additionally, it can be toxic if not used properly.
Orientations Futures
There are numerous potential future directions for 2-(Propyn-1-yl)indene. First, it could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, it could be used to develop new compounds with desirable properties, such as improved stability or increased bioavailability. Furthermore, it could be used to develop new techniques for synthesizing organic compounds, such as novel catalysts or new methods of cyclization. Finally, it could be used to develop new methods for analyzing and quantifying organic compounds, such as new spectroscopic techniques or new chromatographic techniques.
Propriétés
IUPAC Name |
2-prop-1-ynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXHZUHQUOFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propyn-1-yl)indene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

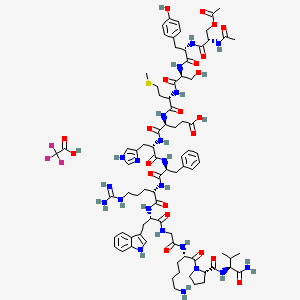

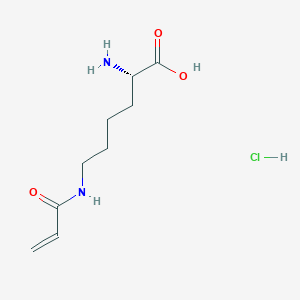
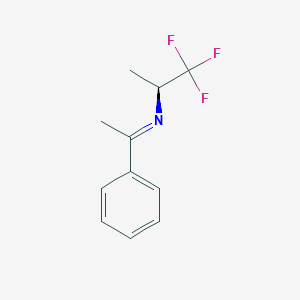
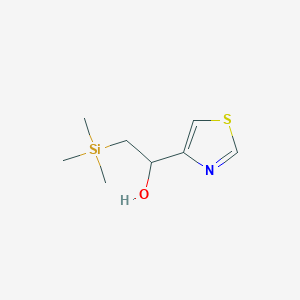
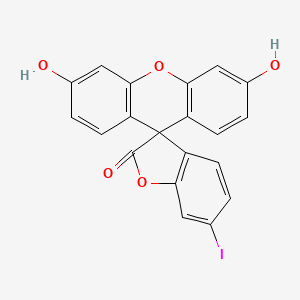
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
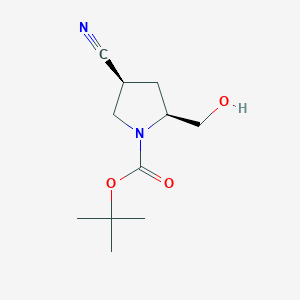
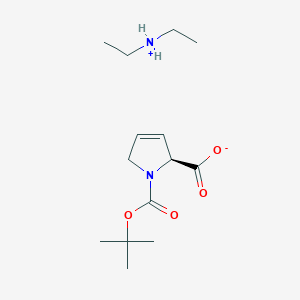
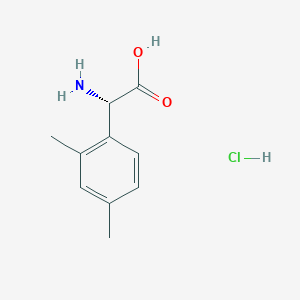
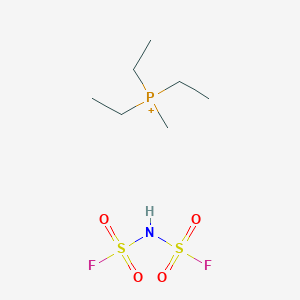
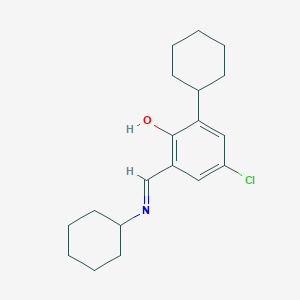
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)